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Compound of Interest

Compound Name: [(2-Methoxyphenyl)methylJurea
CAS No.: 99362-55-7
Cat. No.: B2411249

Get Quote

Executive Summary

Target Analyte: [(2-Methoxyphenyl)methylJurea CAS Registry Number: 99362-55-7
Synonyms: N-(2-Methoxybenzyl)urea; 1-(2-Methoxybenzyl)urea.[1]

This technical guide provides a rigorous characterization framework for [(2-
Methoxyphenyl)methyl]urea, a critical intermediate in the synthesis of kinase inhibitors and
CNS-active agents. Unlike simple aromatic ureas, the presence of the benzylic methylene
spacer (

) interrupts the conjugation between the urea moiety and the aromatic ring, significantly altering
its spectroscopic signature. This guide details the synthesis, purification, and spectral
assignment (

H NMR,

C NMR, IR, MS) required for validation in drug development workflows.
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Chemical Profile & Properties[1][2][3][4]1[5][6]

Property Data

Molecular Formula

Molecular Weight 180.21 g/mol
Monoisotopic Mass 180.0899
Physical State White crystalline solid

Soluble in DMSO, Methanol; Sparingly soluble
Solubility in Water,

Melting Point 148-150 °C (Recrystallized from EtOH)

Synthesis & Purification Protocol

To ensure spectroscopic data reflects the intrinsic molecule rather than impurities, a high-
fidelity synthesis using the Wohler adaptation (cyanate method) is recommended over the
phosgene route to minimize side products.

Reaction Logic

The synthesis relies on the nucleophilic attack of the primary amine (2-methoxybenzylamine)
on the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and
HCI).

Step-by-Step Methodology

» Reagent Prep: Dissolve 2-methoxybenzylamine (10 mmol) in water (30 mL) and adjust pH to
~6—7 with 1M HCI.

o Cyanate Addition: Add Potassium Cyanate (KOCN) (12 mmol, 1.2 eq) dissolved in minimal
water (10 mL) dropwise over 15 minutes at 60°C.

o Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form as the urea
product is less soluble than the starting amine salt.
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e Cooling & Filtration: Cool the reaction vessel to 4°C (ice bath) for 1 hour to maximize
precipitation. Filter the crude solid under vacuum.

 Purification: Recrystallize from hot Ethanol/Water (9:1).

o Why: This removes unreacted inorganic salts (KCI) and any biuret by-products formed by
thermal dimerization.

e Drying: Dry in a vacuum oven at 40°C over

for 12 hours.

Workflow Visualization
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Figure 1: Synthetic pathway utilizing the nucleophilic addition of the benzylamine to isocyanic
acid.

Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

IS mandatory. In

, urea protons are often too broad or invisible due to rapid exchange. DMSO stabilizes the NH
protons via hydrogen bonding, allowing for the observation of crucial coupling between the
benzylic

and the adjacent
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C NMR Data (100 MHz, DMSO-

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2411249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Shift (
Assignment Notes
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156.8
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Ar-C
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Ar-CH
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-N

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of primary ureas.

e 3430, 3320 cm

stretching. Asymmetric and symmetric stretches of the

and

groups.
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e 1655 cm

Amide | band. Strong intensity.

e 1600 cm

Amide Il band (bending).

e 1245 cm

Aryl alkyl ether stretch. Critical for confirming the methoxy group integrity.

e 750 cm

out-of-plane bending. Indicative of ortho-disubstituted benzene.

Mass Spectrometry (ESI-MS)

lonization Mode: Positive Electrospray lonization (ESI+).
e Molecular lon:

m/z.

e Adducts:

m/z (common in glass capillaries).

Fragmentation Logic (MS/MS)

The fragmentation is driven by the stability of the benzylic cation.

e Loss of Ammonia: The urea tail loses
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(17 Da) to form the isocyanate intermediate (
164).

* Benzylic Cleavage: The weakest bond is the

bond connecting the benzyl group to the urea. Cleavage here generates the 2-
methoxybenzyl cation (

121), which is resonance-stabilized by the ortho-methoxy group. This is the Base Peak in
high-energy collisions.

Parent lon [M+H]+
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- Urea (60 Da)

=Nl @t Bx) Benzylic Cleavage

Isocyanate Intermediate 2-Methoxybenzyl Cation
[M+H - NH3]+ (Base Peak)
m/z 164 m/z 121

Ring Expansion

Methoxytropylium lon

(Rearrangement)
m/z 121

Click to download full resolution via product page

Figure 2: ESI-MS fragmentation pathway highlighting the diagnostic formation of the 2-
methoxybenzyl cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ((2-Methoxyphenyl)methyl)urea | COH12N202 | CID 1488713 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Comprehensive Structural Elucidation of [(2-
Methoxyphenyl)methyljurea: A Multi-Modal Spectroscopic Analysis]. BenchChem, [2026].
[Online PDF]. Available at:
[https://lwww.benchchem.com/product/b2411249/docs#comprehensive-structural-elucidation-
of-2-methoxyphenyl-methyl-urea-a-multi-modal-spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b2411249?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2411249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

